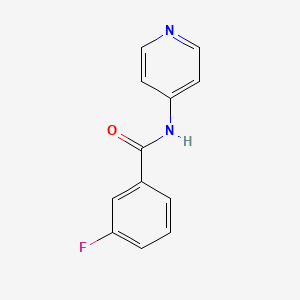

3-fluoro-N-4-pyridinylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-4-pyridinylbenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that is used to investigate the biochemical and physiological effects of various compounds on the human body.

Scientific Research Applications

Fluorescent pH Sensors

Research on heteroatom-containing organic fluorophores has led to the development of fluorescent pH sensors. One such molecule, constructed from a luminogen with tunable Aggregation-Induced Emission (AIE) and Intramolecular Charge Transfer (ICT) characteristics, demonstrates reversible emission switching between blue and dark states through protonation and deprotonation. This behavior enables its application as a fluorescent pH sensor in various states and as a chemosensor for detecting acidic and basic organic vapors, which could potentially extend to compounds structurally related to 3-fluoro-N-4-pyridinylbenzamide (Yang et al., 2013).

Selective Chemosensors

Pyridinyl-dansyl conjugates synthesized through click chemistry have demonstrated selective sensitivity to Al(3+) ions, based on internal charge transfer (ICT) processes. These findings suggest potential applications of pyridinyl-based structures, similar to 3-fluoro-N-4-pyridinylbenzamide, in the development of selective ratiometric and colorimetric chemosensors for various metal ions (Maity & Govindaraju, 2010).

Molecular Docking and Drug Development

Molecular docking studies on compounds structurally related to 3-fluoro-N-4-pyridinylbenzamide have provided insights into the orientations and active conformations of inhibitors when complexed with target enzymes like c-Met kinase. These studies facilitate the analysis of molecular features contributing to high inhibitory activity and support the development of novel drug candidates (Caballero et al., 2011).

Fluorination of Heteroarenes

Innovative methods for the site-selective fluorination of carbon-hydrogen bonds adjacent to nitrogen in pyridines and diazines have been developed, using silver(II) fluoride. This technique allows for the introduction of fluorine into heteroarenes under mild conditions, potentially applicable to compounds like 3-fluoro-N-4-pyridinylbenzamide, enabling the creation of fluorinated derivatives of medicinally important molecules (Fier & Hartwig, 2013).

Novel Synthesis Approaches

A new strategy for synthesizing poly-substituted pyridines, including those with 3-fluoro substitutions, has been developed. This method involves a tandem C-F bond cleavage protocol, enabling the efficient synthesis of complex pyridine derivatives under metal-free conditions. Such advancements in synthetic chemistry could be relevant for the synthesis and functionalization of 3-fluoro-N-4-pyridinylbenzamide derivatives (Chen et al., 2010).

properties

IUPAC Name |

3-fluoro-N-pyridin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O/c13-10-3-1-2-9(8-10)12(16)15-11-4-6-14-7-5-11/h1-8H,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLTWXEOKGHKFQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001304118 |

Source

|

| Record name | 3-Fluoro-N-4-pyridinylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(pyridin-4-yl)benzamide | |

CAS RN |

113204-24-3 |

Source

|

| Record name | 3-Fluoro-N-4-pyridinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113204-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-N-4-pyridinylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5567394.png)

![4-(1H-imidazol-1-yl)-6-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5567403.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5567406.png)

![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5567418.png)

![6-{[(3S)-3-ethylmorpholin-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5567427.png)

![2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5567444.png)

![5-[(2,4-dichlorophenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5567454.png)

![1-(3,4-dimethoxybenzoyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5567464.png)

![(1S*,5R*)-6-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]-3-methyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5567472.png)

![methyl 4,5-dimethoxy-2-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5567477.png)

![N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-3-methylisoxazole-5-carboxamide](/img/structure/B5567494.png)